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Compound of Interest
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Cat. No.: B10830287

Abstract

Sodium aurothiomalate, a gold-containing compound, has long been utilized as a disease-
modifying antirheumatic drug (DMARD) for conditions like rheumatoid arthritis.[1][2] Its
therapeutic efficacy is linked to its ability to modulate immune processes, including the
inhibition of pro-inflammatory signaling pathways and the alteration of cellular protein
expression.[2] This application note provides a comprehensive, in-depth guide to utilizing
Western blotting for the precise detection and quantification of protein expression changes in
cultured cells following treatment with aurothiomalate. We will delve into the rationale behind
experimental design, present detailed, validated protocols, and offer insights into data
interpretation and troubleshooting, empowering researchers to robustly assess the molecular
impact of this compound.

Introduction: The Molecular Impact of
Aurothiomalate

Aurothiomalate exercises its therapeutic effects through complex mechanisms that are not
entirely elucidated. A key aspect of its action involves the modulation of the cellular thiol
balance and interaction with proteins, which can lead to widespread changes in cellular
function.[1][3][4][5] One of the most well-documented effects is the inhibition of the NF-kB
(nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway.[6][7]
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The NF-kB Pathway: Under basal conditions, NF-kB is sequestered in the cytoplasm by
inhibitor of kB (IkB) proteins. Pro-inflammatory stimuli trigger the degradation of IkB, allowing
NF-kB to translocate to the nucleus and initiate the transcription of genes involved in
inflammation, immunity, and cell survival. Aurothiomalate has been shown to suppress this
pathway, which is a cornerstone of its anti-inflammatory properties.[6][7]

Western blotting is an indispensable technique for investigating these changes. It allows for the
separation of proteins by size, followed by their identification using specific antibodies,
providing a semi-quantitative assessment of changes in the abundance of target proteins. This
makes it an ideal method for validating the downstream effects of aurothiomalate treatment on
key signaling proteins.

Cytoplasm
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Figure 1: Simplified NF-kB Signaling Pathway. This diagram illustrates the mechanism by which
aurothiomalate is proposed to inhibit the activation of NF-kB, preventing the transcription of
pro-inflammatory genes.

Experimental Design and Strategy
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A well-designed experiment is critical for obtaining reliable and interpretable results. The
following points should be carefully considered before beginning the experimental workflow.

o Cell Line Selection: Choose a cell line relevant to the biological question. For studying anti-
inflammatory effects, macrophage-like cell lines (e.g., RAW 264.7, THP-1) or synovial
fibroblasts are appropriate choices.

o Aurothiomalate Concentration and Duration: A dose-response and time-course experiment is
essential. Based on literature, concentrations can range from 1 uM to 100 uM.[8] Treatment
times can vary from a few hours to over 24 hours to capture both early and late cellular
responses. The goal is to identify a concentration that elicits a measurable change in protein
expression without causing significant cytotoxicity.

» Controls: Proper controls are non-negotiable for data validation.
o Untreated Control: Cells grown in standard culture medium.

o Vehicle Control: Cells treated with the same solvent used to dissolve aurothiomalate (e.g.,
sterile water or PBS). This control is crucial to ensure that the observed effects are due to
the drug and not the solvent.

o Target Protein Selection:

o Pathway-Specific Proteins: To investigate the NF-kB pathway, probe for IkBa (its
degradation is a key activation step) and phospho-p65 (the activated form of an NF-kB
subunit).

o Downstream Effectors: Consider proteins whose expression is regulated by NF-kB, such
as COX-2 or TNF-a.

o Loading Control: A constitutively expressed housekeeping protein (e.g., GAPDH, [3-actin,
or a-tubulin) is mandatory. This control is used to normalize the data, ensuring that any
observed changes are not due to unequal protein loading between lanes.[9]

Detailed Protocols
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The following section provides a step-by-step workflow for performing Western blot analysis on
aurothiomalate-treated cells.

Protocol 1: Cell Lysis and Protein Quantification

Objective: To extract total protein from cultured cells and accurately determine its
concentration.

Materials:
« Ice-cold Phosphate-Buffered Saline (PBS)

* RIPA Lysis Buffer (or other suitable lysis buffer) supplemented with Protease and
Phosphatase Inhibitor Cocktails

o Cell scraper

e Microcentrifuge tubes

 Bicinchoninic Acid (BCA) Protein Assay Kit[10]
e Bovine Serum Albumin (BSA) standards
Procedure:

o Cell Harvest: After the desired aurothiomalate treatment period, place the cell culture dishes
onice.[11]

e Wash: Gently aspirate the culture medium and wash the cells twice with ice-cold PBS.[12]
[13]

e Lysis: Aspirate the final PBS wash and add an appropriate volume of ice-cold lysis buffer
(e.g., 500 pL for a 10 cm plate).[12]

o Scrape and Collect: Using a cold cell scraper, scrape the adherent cells into the lysis buffer
and transfer the resulting suspension to a pre-chilled microcentrifuge tube.[11]
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Incubation: Incubate the lysate on ice for 30 minutes with occasional vortexing to ensure
complete lysis.[11]

Clarification: Centrifuge the lysate at approximately 14,000 x g for 15-20 minutes at 4°C to
pellet cell debris.[9][13]

Supernatant Collection: Carefully transfer the clear supernatant, which contains the soluble
proteins, to a new pre-chilled tube. Discard the pellet.[13]

Protein Quantification (BCA Assay): Accurately determine the protein concentration of each
lysate using a BCA assay, following the manufacturer's instructions.[13][14][15][16] This step
is crucial for ensuring equal protein loading in the subsequent SDS-PAGE.

Standard Volume of 2 mg/mL Volume of Diluent Final Concentration
BSA Stock (pL) (Lysis Buffer) (uL) (Hg/mL)

A 0 300 0 (Blank)

B 75 292.5 50

C 15 285 100

D 375 262.5 250

E 75 225 500

F 112.5 187.5 750

G 150 150 1000

H 225 75 1500

Table 1: Preparation
of BSA Standards for
BCA Assay. Prepare a
standard curve by
performing serial
dilutions of a known

concentration of BSA.
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Protocol 2: SDS-PAGE and Electrophoretic Transfer

Objective: To separate proteins by molecular weight and transfer them to a solid membrane

support.

Materials:

Laemmli sample buffer (2x or 4x)

SDS-PAGE precast gels or reagents for hand-casting (Acrylamide/Bis-acrylamide solution,
Tris-HCI, SDS, TEMED, APS)

Electrophoresis running buffer
PVDF or Nitrocellulose membrane
Transfer buffer (Tris, Glycine, Methanol)[11]

Filter paper

Procedure:

Sample Preparation: Based on the BCA assay results, dilute each lysate to the same final
concentration. Add an equal volume of 2x Laemmli sample buffer to a specific amount of
protein (typically 20-40 ug per lane).

Denaturation: Boil the samples at 95-100°C for 5-10 minutes to denature the proteins.[11]
[17]

Gel Electrophoresis: Load the denatured samples and a molecular weight marker into the
wells of an SDS-PAGE gel. Run the gel according to the manufacturer's specifications until
the dye front reaches the bottom.[17][18][19]

Membrane Preparation: If using PVDF, activate the membrane by soaking it in methanol for
30 seconds, followed by a brief rinse in deionized water, and finally equilibration in transfer
buffer for at least 5 minutes.[20][21][22] Nitrocellulose membranes only require equilibration
in transfer buffer.
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o Transfer Sandwich Assembly: Assemble the transfer "sandwich" in the order: sponge, filter

paper, gel, membrane, filter paper, sponge. Ensure there are no air bubbles between the gel
and the membrane.[23]

» Electrotransfer: Place the sandwich into the transfer apparatus, ensuring the membrane is
between the gel and the positive electrode (anode).[21][22] Perform the transfer according to
standard protocols (e.g., wet transfer at 100V for 60-90 minutes or semi-dry transfer).[24][25]
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Figure 2: Comprehensive Western Blotting Workflow. This flowchart outlines the major stages

of the Western blotting process, from initial sample preparation to final data analysis.

Protocol 3: Immunodetection

Objective: To detect the specific protein of interest using antibodies.

Materials:

Blocking buffer (e.g., 5% non-fat dry milk or 5% BSA in TBST)
Tris-Buffered Saline with 0.1% Tween-20 (TBST)

Primary antibody (specific to the target protein)

Horseradish Peroxidase (HRP)-conjugated secondary antibody

Enhanced Chemiluminescence (ECL) substrate[20][26]

Procedure:

Blocking: After transfer, place the membrane in a container with blocking buffer and incubate
for at least 1 hour at room temperature with gentle agitation.[12][27][28][29] This step
prevents non-specific binding of the antibodies to the membrane.

Primary Antibody Incubation: Discard the blocking buffer and add the primary antibody
diluted in fresh blocking buffer or TBST. Incubate with gentle agitation, typically overnight at
4°C for optimal signal.[12][29] The optimal dilution must be determined empirically but often
ranges from 1:500 to 1:2000.

Washing: Decant the primary antibody solution. Wash the membrane three to five times for
5-10 minutes each with a large volume of TBST to remove unbound primary antibody.[12]
[29][30]

Secondary Antibody Incubation: Add the HRP-conjugated secondary antibody, diluted in
blocking buffer, and incubate for 1 hour at room temperature with gentle agitation.[29][30]
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e Final Washes: Repeat the washing step (Step 3) to thoroughly remove any unbound
secondary antibody.[26][31] This is critical for reducing background noise.

» Signal Development: Prepare the ECL substrate according to the manufacturer's
instructions.[31] Incubate the membrane in the substrate solution for 1-5 minutes.[26][31]

e Imaging: Remove the membrane from the substrate, drain the excess liquid, and place it in a
plastic wrap or membrane protector. Immediately acquire the chemiluminescent signal using
a CCD-based digital imager or by exposing it to X-ray film.[9][20][28][30]

Protocol 4: Stripping and Reprobing (Optional)

Objective: To remove the first set of antibodies to allow for probing with a second set (e.g., for a
loading control).

Procedure:

After imaging, wash the membrane briefly in TBST.

e Incubate the membrane in a mild stripping buffer (e.g., glycine-HCI based) for 15-30 minutes
at room temperature or a harsh stripping buffer (containing SDS and [3-mercaptoethanol) at
50°C for 30 minutes for high-affinity antibodies.[32][33][34][35]

e Wash the membrane extensively with TBST (5-6 times for 5 minutes each) to remove all
traces of the stripping buffer.[35]

o Confirm stripping efficiency by incubating with ECL substrate. An absence of signal indicates
successful antibody removal.[33][36]

e The membrane can now be re-blocked and re-probed starting from the blocking step in
Protocol 3.

Note: Quantitative comparisons between a protein detected before stripping and one detected
after are not recommended, as the stripping process can remove some of the bound protein
from the membrane.[33][36] It is best practice to probe for the less abundant protein first.

Data Analysis and Interpretation
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Once the blot is imaged, the data must be quantified.

» Densitometry: Use image analysis software (e.g., ImageJ) to measure the intensity of the
bands.

o Normalization: For each sample, divide the densitometry value of the target protein by the
densitometry value of the corresponding loading control band. This corrects for any

variations in protein loading.

» Data Presentation: The normalized data can be presented as fold-change relative to the
vehicle control. Below is a hypothetical data summary.
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_ Loading Control  Normalized
Target Protein _ Fold Change
Treatment . (GAPDH) Intensity _
(IkBa) Intensity _ vs. Vehicle
Intensity (IkBa/GAPDH)

Untreated 15,200 25,100 0.606 0.99

Vehicle 15,500 25,350 0.611 1.00

Aurothiomalate

12,100 24,900 0.486 0.80
(10 pm)

Aurothiomalate

7,800 25,200 0.310 0.51
(50 pM)

Table 2: Example
of Quantified
Western Blot
Data.
Hypothetical
results showing a
dose-dependent
decrease in IkBa
expression
following
aurothiomalate
treatment,
suggesting
pathway
activation and
subsequent

degradation.

Troubleshooting
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Problem Potential Cause(s) Solution(s)

o ) Confirm transfer with Ponceau
Inefficient protein transfer; _ _
) ) o S stain; Use a fresh antibody
_ ) Inactive antibody; Insufficient ) )
No Signal or Weak Signal ) aliquot or test a new antibody;
protein load; Incorrect ECL _
Increase protein load; Use a
substrate. N
more sensitive ECL substrate.

Increase blocking time or

. ) ) change blocking agent (milk
Insufficient blocking; Antibody o )
) i vs. BSA); Optimize antibody
) concentration too high; o
High Background ) dilution; Increase number and
Inadequate washing; )
) duration of washes; Ensure
Membrane dried out. )
membrane remains wet

throughout.[30]

] ] ] Perform a titration of the
Primary antibody concentration ] ]
] ) primary antibody; Use a more
- too high; Secondary antibody - ]
Non-specific Bands o ] specific secondary antibody;
cross-reactivity; Protein
Ensure fresh protease

degradation. S ] ]
inhibitors are used during lysis.
Carefully roll out bubbles from

Air bubbles trapped during the transfer sandwich; Use

transfer; Uneven reagent sufficient volume of

Splotchy/Uneven Bands o
coverage; Aggregated buffers/antibodies to cover the
antibody. membrane; Centrifuge

antibody solutions before use.

References

e A protocol for stripping and reprobing of Western blots originally developed with colorimetric
substr

o Western Blotting Protocol. Cell Signaling Technology.

e SDS-PAGE Protocol. Rockland Immunochemicals.

» Chemiluminescence western blotting technical guide and protocols. Thermo Fisher Scientific.

 Stripping for reprobing. Abcam.

e Protocol for Bicinchoninic Acid (BCA) Protein Assay.

¢ Chemiluminescent Western Blot Protocol. Azure Biosystems.

© 2025 BenchChem. All rights reserved. 13/17 Tech Support


https://www.licorbio.com/support/contents/applications/western-blots/optimizing-chemiluminescent-western-blots.html
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b10830287?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Methodological & Application

Check Availability & Pricing

Stripping and Reprobing Western Blotting Membranes. Sigma-Aldrich.

SDS-PAGE. Assay-Protocol.

BCA (Bicinchoninic Acid) Protein Assay. Bio-protocol.

Blocking & Antibody Incubation - Western Blot - Immunodetection. Bio-Rad.

Stripping and Reprobing. Bio-Rad.

Pierce BCA Protein Assay Protocol V.2.

Protocol: General procedure for chemiluminescent western blotting. Thermo Fisher
Scientific.

An Easy SDS-PAGE Gel Recipe & 10-Step Protocol. Bitesize Bio.

StarrLab - Western blot protein detection using chemiluminescence. Google Sites.

Protocol for Polyacrylamide Gel Electrophoresis (SDS PAGE). iGEM.

Bicinchoninic Acid (BCA) Protein Assay. G-Biosciences.

Stripping and Reprobing Protocol.

The principle and method of polyacrylamide gel electrophoresis (SDS-PAGE).

BCA Protein Assay Protocol. Santa Cruz Biotechnology.

General Protocol for Western Blotting. Bio-Rad.

Western Blot Protocol. OriGene Technologies Inc.

Western Blot Transfer Methods. Thermo Fisher Scientific - ES.

Study of anti-inflammatory action of aurothiomal

Optimizing Chemiluminescent Western Blots. LICORbio™.

Protein Transfer from Gel to Membrane in Western Blot Assay.

Western Blot-Incubation & Visualization Protocol.

Early and late changes in sulphydryl group and copper protein concentrations and activities
during drug treatment with aurothiomal

Western Blot Sample Preparation Protocol. Thermo Fisher Scientific - ES.

General Western Blot Protocol Overview. Novus Biologicals.

Mechanism of action of the disease-modifying anti-arthritic thiol agents D-penicillamine and
sodium aurothiomal

Western blot protocol. Abcam.

Principle of protein electrotransfer. Cytiva.

A mechanism of action of gold sodium thiomalate in diseases characterized by a proliferative
synovitis: reversible changes in collagen production in cultured human synovial cells.
PubMed.

Effect of NF-kB inhibitor aurothiomalate on local inflammation in experimental Th1- and Th2-
type immune response. PubMed.

Mechanism of action of the disease-modifying anti-arthritic thiol agents D-penicillamine and
sodium aurothiomalate: restoration of cellular free thiols and sequestr

Protein Transfer from Gel to Membrane in Western Blot. Novus Biologicals.

© 2025 BenchChem. All rights reserved. 14 /17 Tech Support


https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b10830287?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Methodological & Application

Check Availability & Pricing

What is Sodium Aurothiomalate used for?.

Changes in immune function in patients with rheumatoid arthritis following treatment with
sodium aurothiomal

Transfer proteins to the membrane for Western blot analysis. YouTube.

Reactions of model proteins with aurothiomalate, a clinically established gold(l) drug: The
comparison with auranofin.

Sodium aurothiomalate — Knowledge and References. Taylor & Francis.

Reactions of model proteins with aurothiomalate, a clinically established gold(l) drug: The
comparison with auranofin. PubMed.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

Sources

1. mccormick.northwestern.edu [mccormick.northwestern.edu]
2. What is Sodium Aurothiomalate used for? [synapse.patsnap.com]

3. Early and late changes in sulphydryl group and copper protein concentrations and
activities during drug treatment with aurothiomalate and auranofin - PubMed
[pubmed.ncbi.nim.nih.gov]

4. Mechanism of action of the disease-modifying anti-arthritic thiol agents D-penicillamine
and sodium aurothiomalate: restoration of cellular free thiols and sequestration of reactive
aldehydes - PubMed [pubmed.ncbi.nlm.nih.gov]

5. Reactions of model proteins with aurothiomalate, a clinically established gold(l) drug: The
comparison with auranofin - PubMed [pubmed.ncbi.nlm.nih.gov]

6. Study of anti-inflammatory action of aurothiomalate, an inhibitor of NF-kB - PubMed
[pubmed.ncbi.nim.nih.gov]

7. Effect of NF-kB inhibitor aurothiomalate on local inflammation in experimental Thl- and
Th2-type immune response - PubMed [pubmed.ncbi.nim.nih.gov]

8. A mechanism of action of gold sodium thiomalate in diseases characterized by a
proliferative synovitis: reversible changes in collagen production in cultured human synovial
cells - PubMed [pubmed.ncbi.nim.nih.gov]

9. origene.com [origene.com]

© 2025 BenchChem. All rights reserved. 15/17 Tech Support


https://www.benchchem.com/product/b10830287?utm_src=pdf-custom-synthesis
https://www.mccormick.northwestern.edu/research/molecular-therapeutics-falk-center/documents/mechanism-of-action.pdf
https://synapse.patsnap.com/article/what-is-sodium-aurothiomalate-used-for
https://pubmed.ncbi.nlm.nih.gov/3098194/
https://pubmed.ncbi.nlm.nih.gov/3098194/
https://pubmed.ncbi.nlm.nih.gov/3098194/
https://pubmed.ncbi.nlm.nih.gov/18022616/
https://pubmed.ncbi.nlm.nih.gov/18022616/
https://pubmed.ncbi.nlm.nih.gov/18022616/
https://pubmed.ncbi.nlm.nih.gov/25865000/
https://pubmed.ncbi.nlm.nih.gov/25865000/
https://pubmed.ncbi.nlm.nih.gov/22238747/
https://pubmed.ncbi.nlm.nih.gov/22238747/
https://pubmed.ncbi.nlm.nih.gov/22977847/
https://pubmed.ncbi.nlm.nih.gov/22977847/
https://pubmed.ncbi.nlm.nih.gov/6788936/
https://pubmed.ncbi.nlm.nih.gov/6788936/
https://pubmed.ncbi.nlm.nih.gov/6788936/
https://www.origene.com/support/learning-resources/protocols/westernblotprotocol
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b10830287?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Methodological & Application

Check Availability & Pricing

10. Protocol for Bicinchoninic Acid (BCA) Protein Assay - Creative Proteomics [creative-
proteomics.com]

11. bio-rad.com [bio-rad.com]
12. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]

13. Western Blot Sample Preparation Protocol | Thermo Fisher Scientific - HK
[thermofisher.com]

14. bio-protocol.org [bio-protocol.org]

15. Pierce BCA Protein Assay Protocol [protocols.io]
16. datasheets.scbt.com [datasheets.scbt.com]

17. SDS-PAGE Protocol | Rockland [rockland.com]
18. SDS-PAGE [assay-protocol.com]

19. The principle and method of polyacrylamide gel electrophoresis (SDS-PAGE) | MBL Life
Sience -GLOBAL- [mblbio.com]

20. azurebiosystems.com [azurebiosystems.com]

21. antibody-creativebiolabs.com [antibody-creativebiolabs.com]

22. cytivalifesciences.com [cytivalifesciences.com]

23. Western Blot Protein Transfer Protocol [novusbio.com]

24. Western Blot Transfer Methods | Thermo Fisher Scientific - TW [thermofisher.com]
25. youtube.com [youtube.com]

26. documents.thermofisher.com [documents.thermofisher.com]

27. bio-rad-antibodies.com [bio-rad-antibodies.com]

28. StarrLab - Western blot protein detection using chemiluminescence [sites.google.com]
29. creative-diagnostics.com [creative-diagnostics.com]

30. licorbio.com [licorbio.com]

31. documents.thermofisher.com [documents.thermofisher.com]

32. A protocol for stripping and reprobing of Western blots originally developed with
colorimetric substrate TMB - PubMed [pubmed.ncbi.nlm.nih.gov]

33. abcam.com [abcam.com]
34. Stripping and Reprobing Western Blotting Membranes [sigmaaldrich.com]

35. antibody-creativebiolabs.com [antibody-creativebiolabs.com]

© 2025 BenchChem. All rights reserved. 16 /17 Tech Support


https://www.creative-proteomics.com/resource/protocol-for-bicinchoninic-acid-bca-protein-assay.htm
https://www.creative-proteomics.com/resource/protocol-for-bicinchoninic-acid-bca-protein-assay.htm
https://www.bio-rad.com/webroot/web/pdf/lsr/literature/Bulletin_6376.pdf
https://www.cellsignal.com/learn-and-support/protocols/protocol-western
https://www.thermofisher.com/hk/en/home/life-science/protein-biology/protein-biology-learning-center/protein-gel-electrophoresis-information/western-blot-protocols/western-blot-sample-preparation.html
https://www.thermofisher.com/hk/en/home/life-science/protein-biology/protein-biology-learning-center/protein-gel-electrophoresis-information/western-blot-protocols/western-blot-sample-preparation.html
https://bio-protocol.org/pdf/bio-protocol44.pdf
https://www.protocols.io/view/pierce-bca-protein-assay-protocol-81wgbneogpko/v2
https://datasheets.scbt.com/sc-202389.pdf
https://www.rockland.com/resources/sds-page-protocol/
http://www.assay-protocol.com/molecular-biology/electrophoresis/denaturing-page.html
https://www.mblbio.com/bio/g/support/method/sds-page.html
https://www.mblbio.com/bio/g/support/method/sds-page.html
https://azurebiosystems.com/support/protocols/chemiluminescent-western-blot-protocol/
https://www.antibody-creativebiolabs.com/protein-transfer-from-gel-to-membrane-in-western-blot-assay.htm
https://www.cytivalifesciences.com/en/us/insights/principle-of-protein-electrotransfer
https://www.novusbio.com/support/support-by-application/protein-transfer-gel
https://www.thermofisher.com/tw/zt/home/life-science/protein-biology/protein-biology-learning-center/protein-biology-resource-library/pierce-protein-methods/western-blot-transfer-methods.html
https://www.youtube.com/watch?v=7SVHqK_mFtQ
https://documents.thermofisher.com/TFS-Assets/BID/Application-Notes/TR0067-Chemi-Western-guide.pdf
https://www.bio-rad-antibodies.com/immunodetection-blocking-antibody-incubation-western-blotting.html
https://sites.google.com/a/umn.edu/starrlab/protocols/western-blot/western-blot-protein-detection-using-chemiluminescence
https://www.creative-diagnostics.com/Antibody-Incubation-Gel-Visualization.htm
https://www.licorbio.com/support/contents/applications/western-blots/optimizing-chemiluminescent-western-blots.html
https://documents.thermofisher.com/TFS-Assets/BID/Reference-Materials/general-chemiluminescent-western-blotting-protocol.pdf
https://pubmed.ncbi.nlm.nih.gov/23002003/
https://pubmed.ncbi.nlm.nih.gov/23002003/
https://www.abcam.com/ps/pdf/protocols/stripping%20for%20reprobing.pdf
https://www.sigmaaldrich.com/US/en/technical-documents/protocol/protein-biology/western-blotting/stripping-and-reprobing-western-blotting-membranes
https://www.antibody-creativebiolabs.com/stripping-and-reprobing-protocol.htm
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b10830287?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH@ Methodological & Application

Check Availability & Pricing

e 36. bio-rad.com [bio-rad.com]

 To cite this document: BenchChem. [Application Note: Quantifying Protein Expression
Changes Induced by Aurothiomalate Using Western Blotting]. BenchChem, [2026]. [Online
PDF]. Available at: [https://www.benchchem.com/product/b10830287#western-blotting-for-
protein-expression-changes-after-aurothiomalate-treatment]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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